

4,4-Dimethyl-1,3-cyclohexanedione: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4,4-Dimethyl-1,3-cyclohexanedione

Cat. No.: B1345627

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CAS Number: 562-46-9

This technical guide provides an in-depth overview of **4,4-Dimethyl-1,3-cyclohexanedione**, a versatile building block in organic synthesis with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its properties, synthesis, and applications, with a focus on its role in the generation of pharmacologically active compounds.

Core Properties

4,4-Dimethyl-1,3-cyclohexanedione, also known as dimedone, is a cyclic diketone that serves as a key intermediate in various chemical transformations. Its physical and chemical properties are summarized below.

Physicochemical Data

Property	Value	Reference(s)
CAS Number	562-46-9	[1][2]
Molecular Formula	C ₈ H ₁₂ O ₂	[1][2]
Molecular Weight	140.18 g/mol	[1][2]
Appearance	White crystalline powder or needles	[1]
Melting Point	103-105 °C	[1][2]
Boiling Point	130 °C at 7 mmHg	[1][2]
Density	1.016 g/cm ³ (predicted)	[1]
Solubility	Soluble in acetone and halogenated solvents.	[1]
pKa	5.33 ± 0.40 (Predicted)	[1]

Spectroscopic Data

Technique	Data
¹ H NMR (CDCl ₃ , 300 MHz)	δ 3.28 (s, 2H), 2.64 (t, 2H), 1.87 (t, 2H), 1.22 (s, 6H)
LC-MS	141.0 [M+H] ⁺

Synthesis and Experimental Protocols

While various methods for the synthesis of **4,4-Dimethyl-1,3-cyclohexanedione** have been reported, a common approach involves the reaction of 3-methyl-2-butanone with methyl propenoate in the presence of a base.[1]

Representative Synthesis Protocol

Reaction: 3-Methyl-2-butanone + Methyl propenoate → **4,4-Dimethyl-1,3-cyclohexanedione**

Materials:

- 3-Methyl-2-butanone
- Methyl propenoate
- Sodium methoxide
- Xylene
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous sodium sulfate

Procedure:

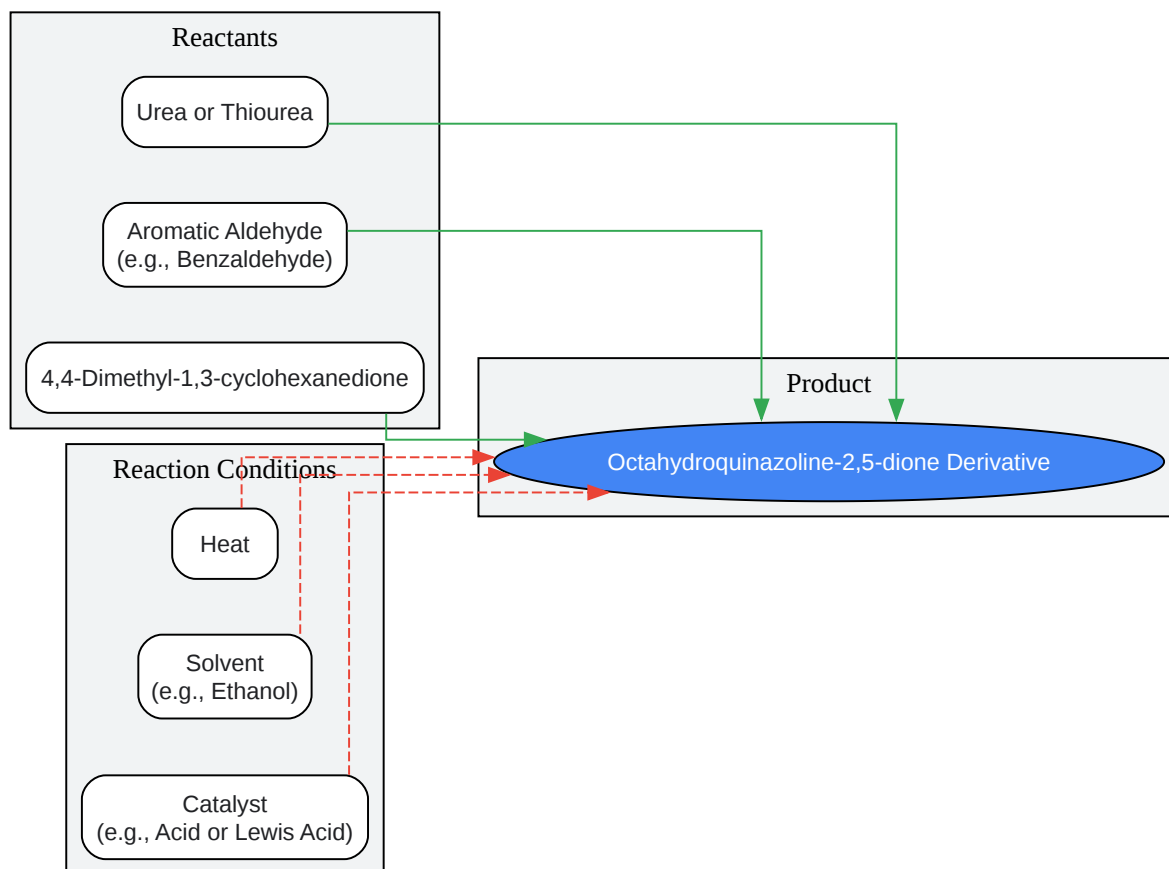
- To a solution of sodium methoxide in xylene, add a mixture of 3-methyl-2-butanone and methyl propenoate dropwise at a controlled temperature.
- After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and quench with a dilute solution of hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure **4,4-Dimethyl-1,3-cyclohexanedione**.

Application in Drug Development: The Biginelli Reaction

A primary application of **4,4-Dimethyl-1,3-cyclohexanedione** in drug development is its use as a key component in the Biginelli reaction. This one-pot, three-component reaction provides an efficient route to a class of compounds known as dihydropyrimidinones, specifically octahydroquinazoline-2,5-diones when using a cyclic diketone. These products have garnered significant interest due to their diverse pharmacological activities.

The Biginelli Reaction Workflow

The general workflow for the Biginelli reaction involving **4,4-Dimethyl-1,3-cyclohexanedione** is depicted below.



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Caption: General workflow of the Biginelli reaction for the synthesis of octahydroquinazoline-2,5-diones.

Representative Experimental Protocol for the Biginelli Reaction

Synthesis of 4-Phenyl-6,6-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione

Materials:

- **4,4-Dimethyl-1,3-cyclohexanedione** (1.0 mmol)
- Benzaldehyde (1.0 mmol)
- Urea (1.5 mmol)
- Dicalcium phosphate dihydrate (DCPD) (7 mol %)[3]
- Ethanol (10 mL)[3]
- Methanol (for recrystallization)

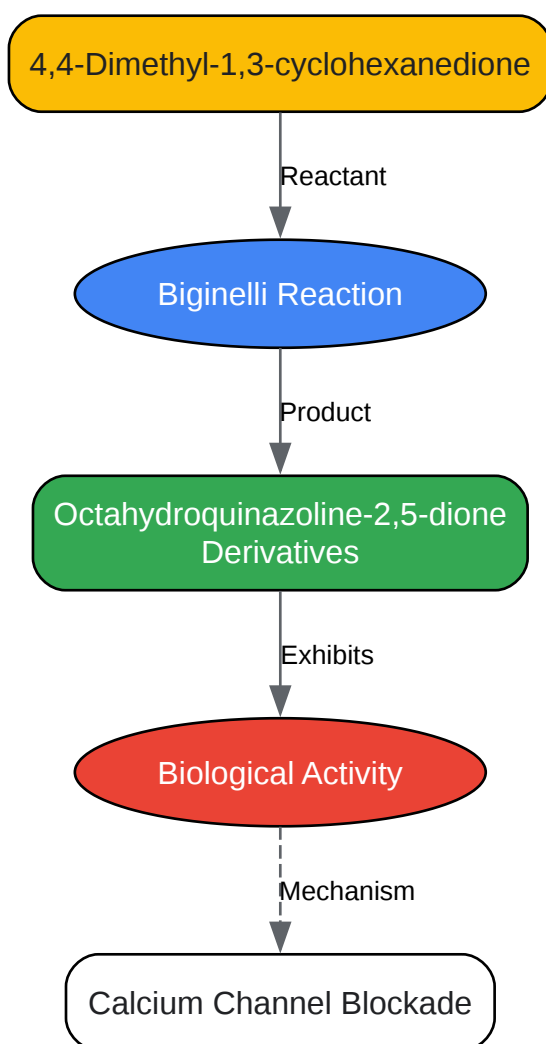
Procedure:[3]

- In a round-bottom flask, combine **4,4-Dimethyl-1,3-cyclohexanedione**, benzaldehyde, urea, and dicalcium phosphate dihydrate in ethanol.
- Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, a solid precipitate will form. Filter the reaction mixture.
- Recrystallize the collected solid from methanol to afford the pure 4-phenyl-6,6-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione.

Biological Activity and Signaling Pathways

Derivatives of octahydroquinazoline-2,5-dione synthesized from **4,4-Dimethyl-1,3-cyclohexanedione** have been reported to exhibit a range of biological activities, most notably as calcium channel blockers.[4] This activity is of significant interest in the development of treatments for cardiovascular diseases such as hypertension and angina.

The logical relationship from the starting material to the observed biological effect can be visualized as follows:



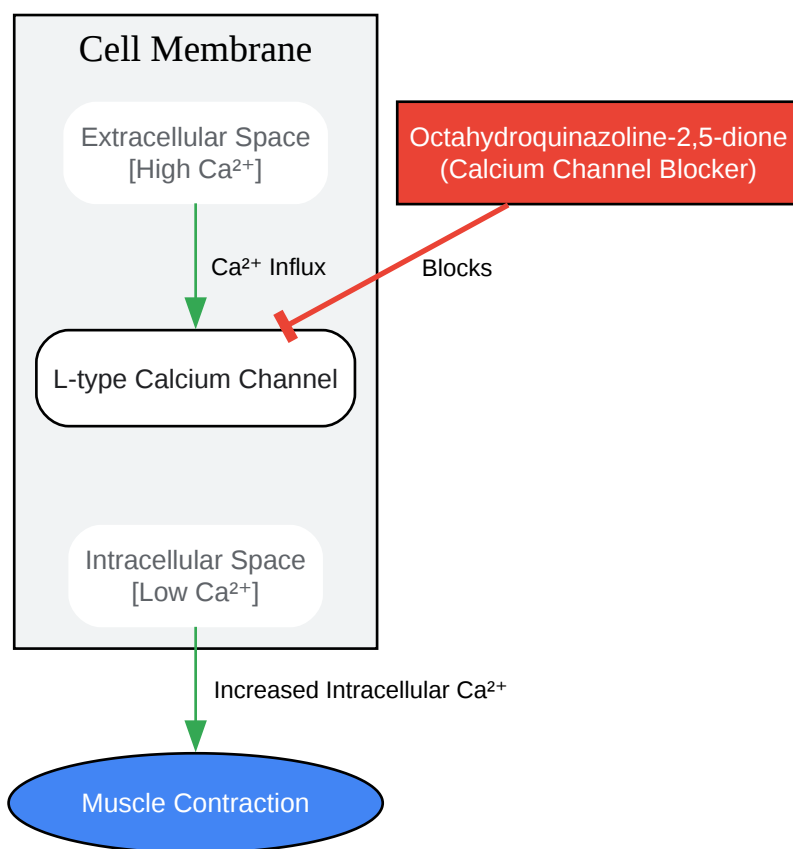
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Caption: From starting material to biological function.

Mechanism of Action: Calcium Channel Blockade

Calcium channel blockers exert their effects by inhibiting the influx of calcium ions (Ca^{2+}) into vascular smooth muscle and cardiac muscle cells. This is achieved by blocking L-type voltage-gated calcium channels. The reduced intracellular calcium concentration leads to vasodilation and a decrease in cardiac contractility.

A simplified representation of a calcium signaling pathway and the point of intervention for these compounds is shown below.



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Caption: Simplified calcium signaling pathway and the inhibitory action of the synthesized compounds.

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